
Technical Support Center: Troubleshooting
Unexpected Peaks in HPLC Analysis of Reverse

Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rev dC(Bz)-5'-amidite

Cat. No.: B15598420 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive resource for troubleshooting unexpected peaks during the

reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of

oligonucleotides.

Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected peaks in oligonucleotide HPLC

analysis?

A1: Unexpected peaks in oligonucleotide HPLC chromatograms can arise from several

sources, broadly categorized as:

System-related issues: Contamination of the HPLC system, carryover from previous

injections, and problems with system components like seals and valves.[1][2]

Method-related issues: Suboptimal mobile phase composition, inappropriate gradient

settings, or incorrect column temperature.[3][4][5]

Sample-related issues: Presence of impurities from synthesis, sample degradation,

formation of secondary structures, or issues with the sample solvent.[6][7]
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Ghost peaks: Spurious peaks that can originate from the mobile phase, system

contamination, or the injection process itself.[1][2]

Q2: What is a "ghost peak" and how can I identify it?

A2: A ghost peak is a peak that appears in a chromatogram that is not related to the sample

itself.[1][2] These peaks can originate from contaminated mobile phases, system contamination

(e.g., from seals, filters, or tubing), or carryover from a previous injection.[1][2] To identify a

ghost peak, you can run a blank injection (injecting only the mobile phase). If the peak is still

present in the blank run, it is likely a ghost peak.[6]

Q3: How can oligonucleotide secondary structures affect my chromatogram?

A3: Oligonucleotides, especially those with high GC content, can fold into secondary structures

like hairpins or duplexes. These structures can lead to broad or split peaks, and in some cases,

multiple distinct peaks for a single oligonucleotide sequence.[7] This is because different

conformations can have different interactions with the stationary phase.

Q4: Can the ion-pairing agent be a source of unexpected peaks?

A4: Yes, the ion-pairing agent can contribute to unexpected peaks. Impurities in the ion-pairing

reagent itself can appear as peaks in the chromatogram. Additionally, the type and

concentration of the ion-pairing agent can significantly influence the separation and retention of

oligonucleotides, and improper selection can lead to poor peak shape or the appearance of

artifacts.[8][9][10]

Q5: How does temperature affect the separation of oligonucleotides and the appearance of

unexpected peaks?

A5: Temperature plays a crucial role in oligonucleotide analysis. Increasing the column

temperature can help to denature secondary structures, leading to sharper and more

symmetrical peaks.[5][7] Conversely, suboptimal temperatures can result in broad or multiple

peaks due to the presence of different conformers. However, excessively high temperatures

can potentially lead to on-column degradation of the oligonucleotide.
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This guide provides a systematic approach to identifying and resolving common issues leading

to unexpected peaks in your HPLC analysis.

Problem: I see extra, unexpected peaks in my
chromatogram.
Step 1: Identify the Source of the Peak

The first step is to determine if the unexpected peak is a "ghost peak" or related to your

sample.

Action: Perform a blank injection by injecting the mobile phase without your sample.

Interpretation:

Peak is present in the blank: This indicates a "ghost peak" originating from the HPLC

system or mobile phase. Proceed to the Ghost Peaks section.

Peak is absent in the blank: The peak is related to your sample. Proceed to the Sample-

Related Peaks section.

Ghost Peaks: Causes and Solutions
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Q: My blank injection shows unexpected peaks. What should I do?

A: This confirms the presence of ghost peaks. The most likely sources are contaminated

mobile phase, system contamination, or carryover from previous injections.

1. Mobile Phase Contamination

Cause: Impurities in solvents, buffers, or ion-pairing agents. Even high-purity solvents can

contain trace contaminants.[1][2]

Solution:

Prepare fresh mobile phase using HPLC-grade solvents and high-purity additives from a

reliable source.
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Filter all mobile phase components before use.

Degas the mobile phase thoroughly to remove dissolved gases that can cause baseline

disturbances.[1]

2. System Contamination

Cause: Buildup of contaminants in the injector, tubing, fittings, or detector flow cell.[2]

Solution: Follow a systematic cleaning protocol.

Experimental Protocol: HPLC System Cleaning

Initial Flush: Disconnect the column and replace it with a union. Flush the system with a

strong, organic solvent like isopropanol for at least 30 minutes at a low flow rate (e.g., 0.5

mL/min).

Acid/Base Wash (if necessary): For persistent contamination, a more rigorous cleaning

may be needed. Consult your HPLC system's manual for recommended cleaning

solutions. A common sequence is:

Water

Isopropanol

Hexane (for non-polar contaminants)

Isopropanol

Water

Injector Cleaning: Clean the injector needle and seat according to the manufacturer's

instructions. This may involve flushing with a series of strong solvents.

Re-equilibration: After cleaning, flush the system thoroughly with your mobile phase until

the baseline is stable.

3. Carryover
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Cause: Residual sample from a previous injection adsorbing to surfaces in the injection port,

needle, or column head.[11]

Solution:

Optimize Needle Wash: Ensure your autosampler's needle wash procedure is effective.

Use a strong solvent (in which your sample is highly soluble) for the wash.

Increase Injection Volume of Blank: Injecting a larger volume of a blank solvent can

sometimes help to "wash out" the carryover.

Column Flushing: After analyzing a concentrated sample, run a high-organic wash to elute

any strongly retained components.

Sample-Related Peaks: Causes and Solutions
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Q: The unexpected peak is not a ghost peak. What could be its origin within my sample?

A: If the peak is sample-related, it is likely due to synthesis impurities, sample degradation, or

the formation of secondary structures.

1. Synthesis-Related Impurities

Cause: The solid-phase synthesis of oligonucleotides can result in various impurities, such

as failure sequences (n-1, n-2) or incompletely deprotected oligonucleotides.

Solution:
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Optimize Chromatography: Adjust the gradient slope and mobile phase composition to

improve the resolution between the main peak and the impurities.

Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to identify

the mass of the unexpected peaks and confirm if they are synthesis-related impurities.

2. Sample Degradation

Cause: Oligonucleotides can degrade over time, especially if not stored properly.

Degradation can occur through depurination or cleavage of the phosphodiester backbone.[6]

Solution:

Analyze samples as soon as possible after preparation.

Store oligonucleotide samples frozen and protected from light.

Ensure the pH of the sample solution is appropriate to minimize degradation.

3. Secondary Structures

Cause: Self-complementary sequences in oligonucleotides can lead to the formation of

hairpins or duplexes, which can chromatograph differently from the linear form.[7]

Solution:

Increase Column Temperature: Elevating the column temperature (e.g., to 60-80 °C) can

often provide enough thermal energy to denature these secondary structures, resulting in

a single, sharp peak.[5][7]

Use Denaturing Agents: In some cases, adding a denaturing agent like urea to the mobile

phase can help to disrupt secondary structures.[12]

Data and Experimental Protocols
Table 1: Effect of Ion-Pairing Agent on Oligonucleotide
Retention
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This table illustrates the impact of different ion-pairing agents on the retention time of a model

oligonucleotide. The data shows that more hydrophobic amines generally lead to longer

retention times.

Ion-Pairing Agent (15 mM)
Oligonucleotide Retention
Time (min)

Peak Shape

Triethylamine (TEA) 12.5 Symmetrical

Diisopropylethylamine (DIEA) 14.2 Symmetrical

Hexylamine (HA) 18.7 Symmetrical

Note: Data is illustrative and will vary depending on the specific oligonucleotide, column, and

other chromatographic conditions.

Table 2: Effect of Column Temperature on Peak Shape
This table demonstrates how increasing the column temperature can improve the peak shape

of an oligonucleotide prone to forming secondary structures.

Column Temperature (°C) Peak Asymmetry
Peak Width (at half height,
min)

40 1.8 0.5

60 1.2 0.3

80 1.0 0.2

Note: Data is illustrative and specific results will depend on the oligonucleotide and analytical

conditions.

Experimental Protocol: Diagnosing and Eliminating
Carryover
This protocol provides a step-by-step method to identify and address carryover issues.
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1. Objective: To determine if unexpected peaks are due to carryover from a preceding injection

and to eliminate the source of the carryover.

2. Materials:

HPLC system

Analytical column used for oligonucleotide analysis

Mobile phases for the analysis

Blank solution (mobile phase or a solvent in which the analyte is not soluble)

A strong wash solution (a solvent in which the analyte is highly soluble, e.g., high organic

content mobile phase)

A concentrated solution of the oligonucleotide standard

3. Procedure:

Establish a Baseline: Run a blank injection to ensure the system is clean and to have a

baseline chromatogram for comparison.

Inject a Concentrated Sample: Inject a high-concentration standard of your oligonucleotide.

This is intended to induce carryover if the system is prone to it.

Inject a Series of Blanks: Immediately following the concentrated sample, perform a series of

at least three consecutive blank injections.

Analyze the Chromatograms:

Examine the chromatograms from the blank injections.

If a peak corresponding to your oligonucleotide appears in the first blank and decreases in

area with each subsequent blank injection, this is a strong indication of carryover.[11]
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Injector Rinse: Increase the volume and/or the strength of the injector needle wash

solvent. Ensure the wash solvent is effective at solubilizing your oligonucleotide.

Systematic Cleaning: If carryover persists, systematically clean the components of the

injection system (needle, seat, and sample loop) according to the manufacturer's

guidelines.

Column Wash: After each analytical run, incorporate a high-organic wash step to elute any

strongly retained compounds from the column before the next injection.

4. Interpretation of Results:

A diminishing peak area across the blank injections confirms carryover.

If the peak area remains constant across the blank injections, the issue is more likely due to

a contaminated mobile phase or a persistent system contamination issue rather than simple

carryover from the previous injection.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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